![molecular formula C18H18ClNO3 B267190 2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is thought to act by modulating specific cellular pathways involved in cell growth, differentiation, and apoptosis. Compound X has been shown to inhibit the activity of specific enzymes involved in these pathways, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the regulation of specific cellular pathways involved in cell growth and differentiation. These effects are thought to be mediated by the compound's ability to modulate specific enzymes and cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound X in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the effects of these pathways on cellular function. However, one limitation of using compound X is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of compound X, including the development of new cancer therapies based on its ability to inhibit cancer cell growth and induce apoptosis, the investigation of its potential neuroprotective effects, and the identification of new cellular pathways that are modulated by the compound. Additionally, further studies are needed to determine the optimal dosage and administration of compound X in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis of compound X involves several steps, including the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This is then reacted with 3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde to form the intermediate product. Finally, the intermediate product is reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug development. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neurobiology, compound X has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug development, compound X has been investigated as a potential lead compound for the development of new drugs targeting specific cellular pathways.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide |
---|---|
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H18ClNO3/c1-13(2)11-22-17-5-3-4-15(10-17)20-18(21)12-23-16-8-6-14(19)7-9-16/h3-10H,1,11-12H2,2H3,(H,20,21) |
InChI-Schlüssel |
HERRMRZFODQNDZ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.